methyl 4-[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate
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Overview
Description
Methyl 4-[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate is a complex organic compound that features a benzo[de]isoquinoline core, an oxadiazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate typically involves multiple steps:
Formation of the benzo[de]isoquinoline core: This can be achieved through the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine.
Introduction of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting the benzo[de]isoquinoline derivative with appropriate reagents to form the oxadiazole structure.
Attachment of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the benzo[de]isoquinoline core, potentially leading to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzo[de]isoquinoline core or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the oxadiazole ring or benzo[de]isoquinoline core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a fluorescent probe due to its benzo[de]isoquinoline core, which exhibits strong fluorescence properties .
Medicine
Potential applications in medicine include its use as a drug candidate for targeting specific biological pathways. The oxadiazole ring and benzo[de]isoquinoline core are known to interact with various biological targets, making this compound a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate involves its interaction with specific molecular targets. The benzo[de]isoquinoline core can intercalate with DNA, while the oxadiazole ring can form hydrogen bonds with proteins. These interactions can lead to the modulation of various biological pathways, including those involved in cell signaling and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate
- Benzo[de]isoquinoline-1,3-dione derivatives
Uniqueness
Methyl 4-[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate is unique due to the presence of both the oxadiazole ring and the benzo[de]isoquinoline core. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C28H25N3O5S |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
methyl 4-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C28H25N3O5S/c1-35-27(34)20-14-12-18(13-15-20)17-37-28-30-29-23(36-28)11-3-2-4-16-31-25(32)21-9-5-7-19-8-6-10-22(24(19)21)26(31)33/h5-10,12-15H,2-4,11,16-17H2,1H3 |
InChI Key |
HHMSLPVRXCMFHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)CCCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Origin of Product |
United States |
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